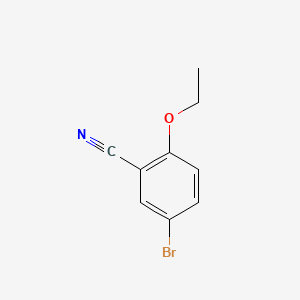

5-Bromo-2-ethoxybenzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a nitrile group, serves as a versatile precursor in the synthesis of a multitude of more complex molecules. ambeed.comjst.go.jp The nitrile group is a key functional moiety; its strong electron-withdrawing nature alters the electronic density of the aromatic ring, and it can participate in various chemical transformations. jyu.fi In medicinal chemistry, the nitrile group is recognized as a valuable pharmacophore, capable of acting as a hydrogen bond acceptor and forming crucial interactions with biological targets like enzymes and receptors. jyu.fiambeed.com Consequently, benzonitrile derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. tandfonline.comambeed.com

Significance of Bromine and Ethoxy Substituents in Aromatic Systems

The strategic placement of bromine and ethoxy groups on an aromatic ring, such as in 5-Bromo-2-ethoxybenzonitrile, is a deliberate synthetic choice designed to introduce specific functionalities.

The bromine atom is a particularly useful substituent in organic synthesis. It is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. google.com More importantly, its presence provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, frequently utilize bromo-aromatic compounds as starting materials to build more complex molecular architectures. jyu.fiuzh.chresearchgate.net This versatility makes brominated intermediates highly valuable in multi-step synthetic sequences.

The ethoxy group (-OCH2CH3), an ether functional group, is classified as an activating group in electrophilic aromatic substitution. google.com It donates electron density to the aromatic ring through resonance, influencing the regioselectivity of further reactions. google.com In the context of medicinal chemistry, the ethoxy group can increase a molecule's lipophilicity, potentially improving its solubility in organic solvents and its ability to cross biological membranes. It can also participate in hydrogen bonding, which can be critical for a drug's binding affinity to its target. jst.go.jp

Scope and Research Focus on this compound within Contemporary Chemical Disciplines

This compound is a specialized chemical intermediate that combines the key features of its constituent functional groups. Its primary significance lies in its utility as a building block for constructing more elaborate molecules, particularly within the pharmaceutical industry. Research involving this compound is focused on leveraging its specific substitution pattern for the synthesis of targeted therapeutic agents.

The bromine atom at the 5-position allows for its use in cross-coupling reactions to introduce new aryl or heteroaryl fragments. The ethoxy group at the 2-position modulates the electronic properties of the ring and can influence the compound's interaction with biological systems. The nitrile group provides a site for further chemical modification or can act as a key binding element in the final target molecule.

Detailed research findings indicate its application in the synthesis of novel compounds with potential therapeutic value. For instance, this compound has been utilized as a key starting material in the synthesis of anilide derivatives designed as reverse transcriptase inhibitors, which are a class of drugs used to treat retroviral infections. In another application, it serves as a precursor for creating boronic acid intermediates, which are then used to synthesize complex pyridinium (B92312) pyrimidine (B1678525) derivatives. uzh.ch These derivatives are being investigated as potential inhibitors of the mTOR (mammalian target of rapamycin) pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancers like melanoma, colon, and lung cancer. uzh.ch

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 279263-03-5 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Not specified, likely a solid |

| SMILES | CCOC1=C(C=C(C=C1)Br)C#N |

| InChI Key | RNRDIQJUDTUNEN-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRDIQJUDTUNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361185 | |

| Record name | 5-bromo-2-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279263-03-5 | |

| Record name | 5-bromo-2-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 5 Bromo 2 Ethoxybenzonitrile

Direct Bromination Pathways for Substituted Benzonitriles

The introduction of a bromine atom onto a pre-existing substituted benzonitrile (B105546) scaffold is a primary strategy for synthesizing 5-Bromo-2-ethoxybenzonitrile. The success of this approach hinges on controlling the regioselectivity of the bromination reaction.

Regioselective Bromination of 2-Ethoxybenzonitrile (B1582733) Precursors

The direct bromination of 2-ethoxybenzonitrile is governed by the directing effects of its two substituents. The ethoxy group (-OEt) is an activating ortho-, para-director, while the nitrile group (-CN) is a deactivating meta-director. The position targeted for bromination, C5, is para to the activating ethoxy group and meta to the deactivating nitrile group. This alignment of directing effects makes the C5 position the most electronically favorable site for electrophilic aromatic substitution.

Research on the bromination of analogous compounds, such as 2-methoxybenzonitrile, shows that controlling reaction conditions is key. guidechem.com For instance, factors like temperature and the choice of brominating agent can influence the product distribution. guidechem.com In the case of 2-ethoxybenzonitrile, the strong activating effect of the ethoxy group preferentially directs the incoming electrophile (Br+) to the para position (C5).

Various brominating agents can be employed. Molecular bromine (Br₂) is a common choice, often used in a suitable solvent like acetic acid or a halogenated hydrocarbon. sci-hub.se The reaction of 2-ethoxybenzonitrile with bromine is expected to yield the 5-bromo product with high selectivity due to the concerted directing effects. Other reagents like N-Bromosuccinimide (NBS), sometimes used with a radical initiator or under photochemical conditions, can also achieve regioselective bromination on activated aromatic rings. researchgate.net

Table 1: Conditions for Regioselective Bromination of Activated Aromatics

| Substrate Type | Brominating Agent | Conditions | Selectivity | Citation |

|---|---|---|---|---|

| Activated Aromatics | N-Bromosuccinimide (NBS) | UV irradiation, ambient temp. | Good to high yields of mono-bromo products | researchgate.net |

| Phenols, Anilines | Benzyl (B1604629) triethyl ammonium (B1175870) tribromide | Room temperature | Good to excellent yields, regioselective | researchgate.net |

| 2-Methoxybenzonitrile | Bromine (Br₂) | 145-150°C, tungsten lamp | High purity crude product | guidechem.com |

| Anisole | BrCN / AlCl₃ | Solvent-free, grinding | Forms p-bromo and p-cyano products | pnu.ac.ir |

Catalytic Approaches in Bromination Reactions

To enhance the efficiency and selectivity of bromination, various catalytic systems have been developed. These methods often provide milder reaction conditions and can minimize the formation of polybrominated byproducts. wku.edu

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of arenes. acs.org While many methods focus on ortho-directing groups, specific ligand and catalyst combinations can steer the substitution. For example, Pd(II) catalysis has been used for the meta-C–H bromination of aniline (B41778) and benzoic acid derivatives, demonstrating the potential to overcome inherent substrate selectivity with the right catalyst system. rsc.org

Zeolite catalysts are also effective in promoting regioselective bromination. For example, Y-type zeolites, when partially exchanged with cations like Ca²⁺, can catalyze the para-bromination of halobenzenes with high selectivity. researchgate.net The catalyst's porous structure can create a shape-selective environment, favoring the formation of the para isomer. researchgate.net In such systems, an oxidant like SO₂Cl₂ can be used to regenerate the active brominating species and prevent catalyst deactivation. researchgate.net

Vanadium-based catalysts offer another green and efficient alternative. A system using vanadium pentoxide (V₂O₅) with hydrogen peroxide (H₂O₂) and a bromide source like tetrabutylammonium (B224687) bromide (TBAB) has been shown to effectively brominate activated aromatics with high para-selectivity under mild conditions. organic-chemistry.org

Etherification Routes for Brominated Hydroxybenzonitriles

This strategy involves forming the ether linkage as a key step, starting from a brominated phenolic precursor.

Williamson Ether Synthesis Applied to 5-Bromo-2-hydroxybenzonitrile (B1273605)

The Williamson ether synthesis is a classic and reliable method for preparing ethers. masterorganicchemistry.com In the context of this compound synthesis, this route starts with 5-Bromo-2-hydroxybenzonitrile. The synthesis proceeds in two main steps:

Deprotonation : The phenolic hydroxyl group of 5-Bromo-2-hydroxybenzonitrile is deprotonated by a strong base to form a more nucleophilic phenoxide ion. Common bases for this step include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃). masterorganicchemistry.comfrancis-press.com

Nucleophilic Substitution : The resulting phenoxide ion acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide (CH₃CH₂I), ethyl bromide (CH₃CH₂Br), or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), in an Sₙ2 reaction. masterorganicchemistry.com This displaces the halide or sulfate leaving group and forms the desired ether linkage.

This method is highly effective, and its applicability is confirmed by similar syntheses reported in the literature, such as the etherification of 3-bromo-5-hydroxybenzonitrile. unimi.it The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 mechanism. francis-press.com

Table 2: Typical Reagents for Williamson Ether Synthesis

| Component | Examples | Function | Citation |

|---|---|---|---|

| Substrate | 5-Bromo-2-hydroxybenzonitrile | Phenolic precursor | |

| Base | NaH, NaOH, K₂CO₃, Cs₂CO₃ | Deprotonates hydroxyl group to form phenoxide | masterorganicchemistry.comfrancis-press.com |

| Ethylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate | Provides the ethyl group for the ether | masterorganicchemistry.comfrancis-press.com |

| Solvent | DMF, Acetone, Acetonitrile (B52724) | Polar aprotic solvent to facilitate Sₙ2 reaction | francis-press.com |

Alternative Alkoxylation Methods for Aromatic Nitriles

Beyond the classical Williamson synthesis, modern cross-coupling reactions provide alternative pathways for forming the C-O ether bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to ether synthesis (Buchwald-Hartwig etherification). This method could potentially couple 5-bromo-2-hydroxybenzonitrile with an ethyl source or, more commonly, couple a di-halogenated precursor like 1,5-dibromo-2-halobenzonitrile with sodium ethoxide, catalyzed by a palladium-ligand complex.

Another established method is the Ullmann condensation. This copper-catalyzed reaction typically involves coupling an aryl halide with an alcohol. In this case, 5-bromo-2-hydroxybenzonitrile could be reacted with an ethylating agent in the presence of a copper catalyst. Alternatively, a substrate like 2,5-dibromobenzonitrile (B1588832) could be reacted with sodium ethoxide and a copper catalyst to form the desired product.

Electrochemical methods are also emerging as a frontier in synthesis. Nickel-electrocatalyzed C(sp²)–H alkoxylation allows for the direct formation of aryl ethers from aromatic C-H bonds and an alcohol, representing a modern, atom-economical approach. beilstein-journals.org

Nitrile Group Introduction into Brominated Ethoxybenzene Scaffolds

This synthetic approach constructs the molecule by introducing the nitrile group in the final step onto a pre-formed bromo-ethoxybenzene framework. The two primary methods for this transformation are the Sandmeyer reaction and the cyanation of an aryl halide.

The starting material for a Sandmeyer reaction would be 4-bromo-2-ethoxyaniline. This amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which replaces the diazonium group with a nitrile group to yield this compound. algoreducation.com

Alternatively, direct cyanation of an aryl halide offers a more convergent route. The ideal starting material would be a dihalide such as 1,4-dibromo-2-ethoxybenzene or 1-bromo-4-iodo-2-ethoxybenzene, where the greater reactivity of the iodide would allow for selective replacement. Numerous catalytic systems have been developed for this transformation:

Palladium Catalysis : Traditional methods often use a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). google.com The use of non-toxic cyanide sources like K₄[Fe(CN)₆] makes these processes more practical and safer. google.com

Nickel Catalysis : Nickel-based catalysts, often activated by visible light, can effectively cyanate (B1221674) aryl halides using sources like 1,4-dicyanobenzene. organic-chemistry.org These methods are advantageous as they can proceed under mild conditions without external photosensitizers. organic-chemistry.org

Organophotoredox Catalysis : A metal-free approach involves using an organic photoredox catalyst (like 4CzIPN) to facilitate the cyanation of aryl bromides. rsc.orgrsc.org In this system, a silyl (B83357) radical abstracts the bromine atom, and a cyanide source like tosyl cyanide (TsCN) intercepts the resulting aryl radical. rsc.orgrsc.org

Table 3: Comparison of Modern Cyanation Methods for Aryl Halides

| Method | Catalyst System | Cyanide Source | Key Features | Citation |

|---|---|---|---|---|

| Palladium-Catalyzed | Ligand-free Pd catalyst | K₄[Fe(CN)₆] or Na₄[Fe(CN)₆] | Practical, non-toxic cyanide source, good yields | google.com |

| Nickel-Catalyzed | NiI₂ / dtbbpy | 1,4-Dicyanobenzene (1,4-DCB) | Visible light-promoted, mild conditions, broad scope | organic-chemistry.org |

| Organophotoredox | 4CzIPN (organic photocatalyst) | Tosyl cyanide (TsCN) | Metal-free, room temperature, silyl-radical mediated | rsc.orgrsc.org |

| Classical (Rosenmund–von Braun) | Stoichiometric CuCN | Copper(I) cyanide (CuCN) | Traditional method, often requires high temperatures |

Cyanation Reactions for Aromatic Bromides

A primary route to this compound involves the direct introduction of a cyano group onto an aromatic bromide precursor. This transformation, known as cyanation, is a powerful tool in organic synthesis for forming carbon-carbon bonds.

One of the most established methods for aryl cyanation is the Rosenmund–von Braun reaction . This reaction traditionally involves the treatment of an aryl halide with copper(I) cyanide (CuCN) at elevated temperatures. thieme-connect.de While effective, the classical conditions often require harsh temperatures, which can be incompatible with sensitive functional groups. thieme-connect.de Modern advancements have led to the development of milder, more efficient protocols. For instance, the use of palladium or nickel catalysts can facilitate the cyanation of aryl halides under less stringent conditions. thieme-connect.de

Another contemporary approach involves organophotoredox catalysis. This method utilizes light to promote the cyanation of bromoarenes. For example, a procedure using 4CzIPN as a photoredox catalyst, tosyl cyanide (TsCN) as the cyanide source, and a silanol (B1196071) reagent in acetone has been reported for the cyanation of various bromoarenes. rsc.org This technique offers a milder alternative to traditional metal-catalyzed methods.

The starting material for these cyanation reactions would typically be 1,4-dibromo-2-ethoxybenzene. The selective cyanation of one of the bromine atoms would lead to the desired this compound. The regioselectivity of this reaction can be influenced by the electronic and steric properties of the substituents on the benzene (B151609) ring.

Functional Group Interconversion Strategies

An alternative to direct cyanation is the synthesis of this compound through the interconversion of other functional groups. researchgate.netias.ac.in This strategy involves transforming a pre-existing group on the aromatic ring into a nitrile.

A common precursor for this approach is 5-bromo-2-ethoxybenzaldehyde (B1267203). The aldehyde can be converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride. Subsequent dehydration of the oxime yields the corresponding nitrile. Reagents such as acetic anhydride (B1165640), phosphorus pentoxide (P2O5), or thionyl chloride (SOCl2) can be employed for this dehydration step. prepchem.comvanderbilt.edu

For instance, a reported synthesis involves dissolving 5-bromo-2-ethoxybenzaldehyde in formic acid and treating it with hydroxylamine hydrochloride to form the aldoxime. This intermediate is then dehydrated to afford this compound.

This functional group interconversion approach provides a valuable alternative, particularly when direct cyanation proves to be challenging or results in low yields. The choice between direct cyanation and functional group interconversion often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.

Analogous Synthetic Routes for Related 5-Bromo-2-alkoxybenzonitriles

The synthetic strategies employed for this compound can be adapted for the preparation of its analogs, such as those with different alkoxy groups or with the bromine atom at a different position on the benzene ring.

Synthesis of 5-Bromo-2-methoxybenzonitrile Analogs

The synthesis of 5-bromo-2-methoxybenzonitrile, a closely related analog, follows similar synthetic principles.

One method involves the bromination of 2-methoxybenzonitrile. guidechem.com The reaction can be carried out using bromine in the presence of a catalyst or under irradiation. guidechem.com The position of bromination is directed by the activating methoxy (B1213986) group and the deactivating, meta-directing nitrile group, leading to the desired 5-bromo isomer.

Alternatively, functional group interconversion can be employed, starting from 5-bromo-o-anisaldehyde. prepchem.com The aldehyde is converted to its oxime with hydroxylamine hydrochloride, followed by dehydration with acetic anhydride to yield 5-bromo-2-methoxybenzonitrile. prepchem.com

Another route starts from 2-bromo-5-methoxybenzoic acid, which is treated with ammonia (B1221849) at high temperatures to form the corresponding nitrile. guidechem.com

| Starting Material | Reagents | Product |

| 2-methoxybenzonitrile | Bromine | 5-Bromo-2-methoxybenzonitrile guidechem.com |

| 5-Bromo-o-anisaldehyde | 1. Hydroxylamine hydrochloride, Sodium acetate (B1210297), Acetic acid 2. Acetic anhydride | 5-Bromo-2-methoxybenzonitrile prepchem.com |

| 2-bromo-5-methoxybenzoic acid | Ammonia, Heat | 2-Bromo-5-methoxybenzonitrile guidechem.com |

Preparation of Isomeric Brominated Ethoxybenzonitriles (e.g., 4-Bromo-2-ethoxybenzonitrile)

The synthesis of isomeric brominated ethoxybenzonitriles, such as 4-bromo-2-ethoxybenzonitrile, requires different starting materials or regioselective control during the synthesis.

For the synthesis of 4-bromo-2-ethoxybenzonitrile, one could start from a precursor that already has the desired substitution pattern. For example, starting with 4-bromo-2-hydroxybenzonitrile, the hydroxyl group can be alkylated with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base to yield 4-bromo-2-ethoxybenzonitrile. The synthesis of the precursor, 4-bromo-2-hydroxybenzonitrile, can be achieved from 2-fluoro-5-bromobenzonitrile via nucleophilic aromatic substitution with a hydroxide source. chemicalbook.com

Chemical Reactivity and Advanced Transformations of 5 Bromo 2 Ethoxybenzonitrile

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring of 5-Bromo-2-ethoxybenzonitrile is a key reactive handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position.

The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. preprints.orgclockss.org The choice of ligand and base/solvent combination is crucial for achieving high yields. clockss.org For instance, robust ligands like S-Phos have been shown to be effective for the cross-coupling of aryl bromides with alkylboronic acids under various conditions. clockss.org The reaction conditions, including temperature and reaction time, can be optimized to achieve quantitative conversion. clockss.org While many Suzuki-Miyaura reactions require anhydrous conditions, some protocols have been developed that tolerate water. uzh.chnih.gov

Below is a representative table illustrating typical conditions for the Suzuki-Miyaura cross-coupling of an aryl bromide.

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)2 | clockss.org |

| Ligand | S-Phos | clockss.org |

| Base | K3PO4 | clockss.org |

| Solvent | THF | clockss.org |

| Temperature | 60-105 °C | clockss.org |

| Reactant | Arylboronic acid | preprints.org |

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that facilitates the formation of a C-C bond, specifically between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of substituted alkynes, which are valuable precursors in medicinal chemistry and materials science. nih.gov

The reaction is typically co-catalyzed by a copper(I) salt, such as copper(I) iodide, and carried out in the presence of a palladium-phosphine complex and an amine base. organic-chemistry.orgwikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org

Other C-C bond-forming reactions, such as the Heck coupling, can also be employed to introduce alkenyl groups onto the aromatic ring of this compound.

| Reaction | Coupling Partner | Catalyst System | Key Features | Reference |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp2)-C(sp) bonds | organic-chemistry.orglibretexts.org |

| Heck Coupling | Alkene | Pd catalyst, Base | Forms C(sp2)-C(sp2) bonds | researchgate.net |

Buchwald-Hartwig Amination and C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. libretexts.orgalfa-chemistry.com This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. alfa-chemistry.com A variety of palladium catalysts and specialized phosphine ligands, such as BrettPhos and RuPhos, have been developed to facilitate the coupling of a wide range of amines with aryl bromides. acs.orgresearchgate.net The choice of ligand can significantly influence the rate-limiting step of the reaction. acs.org

| Catalyst System | Amine Scope | Base | Solvent | Reference |

| Pd(OAc)2 / Phosphine Ligand | Primary and Secondary Amines | NaOtBu, K2CO3, Cs2CO3 | Toluene, Dioxane | libretexts.orgalfa-chemistry.com |

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various transformations, including reduction to amines or aldehydes, and hydrolysis to carboxylic acids.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to Amines: Catalytic hydrogenation using metal catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in the presence of a catalyst, can convert the nitrile to a primary amine, 5-bromo-2-ethoxybenzylamine. google.com For example, sodium borohydride in the presence of copper(II) sulfate (B86663) can be used for this transformation. google.com

Reduction to Aldehydes: The controlled reduction of the nitrile to an aldehyde, 5-bromo-2-ethoxybenzaldehyde (B1267203), can be achieved using specific reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. queensu.canottingham.ac.ukntu.edu.sg This partial reduction stops at the imine stage, which is then hydrolyzed upon workup to yield the aldehyde.

| Target Product | Reducing Agent | Typical Conditions | Reference |

| 5-bromo-2-ethoxybenzylamine | Sodium borohydride / Copper(II) sulfate | Reflux in ethanol | google.com |

| 5-bromo-2-ethoxybenzaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in a non-polar solvent | queensu.canottingham.ac.uk |

Hydrolysis Reactions to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid, 5-bromo-2-ethoxybenzoic acid, under either acidic or basic conditions. google.comgoogle.com

Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution will lead to the formation of the corresponding carboxylic acid.

Basic Hydrolysis: Alternatively, refluxing the nitrile with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification of the resulting carboxylate salt, will also yield the carboxylic acid. jst.go.jp For instance, a method for synthesizing 2-ethoxybenzoic acid compounds involves alkaline hydrolysis followed by acidification. google.com

| Hydrolysis Condition | Reagents | Intermediate | Final Product | Reference |

| Acidic | H2SO4 or HCl, H2O, Heat | Amide | Carboxylic Acid | google.com |

| Basic | NaOH or KOH, H2O, Heat, then H+ | Carboxylate Salt | Carboxylic Acid | google.comjst.go.jp |

Nucleophilic Addition Reactions to the Nitrile

The nitrile group in this compound is a versatile functional group that can undergo nucleophilic addition reactions to yield a variety of important derivatives. These transformations typically involve the initial attack of a nucleophile on the electrophilic carbon atom of the cyano group.

Hydrolysis to Amides and Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding 5-bromo-2-ethoxybenzamide. This transformation can be achieved using reagents like N,N-diethylhydroxylamine in water. researchgate.net More vigorous or prolonged hydrolysis, typically with strong acids or bases at elevated temperatures, leads to the formation of 5-bromo-2-ethoxybenzoic acid. For instance, alkaline hydrolysis with potassium hydroxide in a methanol-water mixture has been used for similar transformations.

Reduction to Amines and Aldehydes: The nitrile group is readily reduced to a primary amine, 5-bromo-2-ethoxybenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Alternatively, partial reduction to the aldehyde, 5-bromo-2-ethoxybenzaldehyde, can be accomplished using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comcommonorganicchemistry.com This reaction is synthetically useful as it provides access to the aldehyde, which is a key precursor for other derivatives. masterorganicchemistry.comcommonorganicchemistry.com The general mechanism for DIBAL-H reduction involves the coordination of the aluminum to the nitrile nitrogen, followed by hydride transfer to the nitrile carbon. A subsequent hydrolysis step then liberates the aldehyde. youtube.com

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This provides a route to a wide range of ketone derivatives.

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Partial Hydrolysis | N,N-diethylhydroxylamine/H₂O researchgate.net | 5-Bromo-2-ethoxybenzamide |

| Full Hydrolysis | KOH/H₂O, heat | 5-Bromo-2-ethoxybenzoic acid |

| Reduction (Amine) | LiAlH₄ masterorganicchemistry.com | 5-Bromo-2-ethoxybenzylamine |

| Reduction (Aldehyde) | DIBAL-H, low temp masterorganicchemistry.comcommonorganicchemistry.com | 5-Bromo-2-ethoxybenzaldehyde |

| Organometallic Add. | R-MgBr then H₃O⁺ | (5-Bromo-2-ethoxyphenyl)(R)ketone |

Electrophilic Aromatic Substitution Reactions on the Ethoxybenzonitrile Core

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the bromo, ethoxy, and cyano groups.

The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its ability to donate an electron pair to the ring through resonance. minia.edu.eglibretexts.orgpearson.com The bromo group (-Br) is a deactivating group but is also an ortho-, para-director. minia.edu.egpressbooks.pub Conversely, the nitrile group (-CN) is a strong deactivating group and a meta-director. minia.edu.egsavemyexams.com

In this compound, the powerful activating and ortho-, para-directing effect of the ethoxy group at position 2 dominates. The bromo group at position 5 further influences the substitution pattern. The positions ortho to the ethoxy group are C1 and C3, and the para position is C4. The positions ortho to the bromo group are C4 and C6, and the para position is C2 (already occupied by the ethoxy group). The nitrile group at C1 directs incoming electrophiles to the C3 and C5 positions (relative to the nitrile).

Considering these competing effects:

Position 3: Is ortho to the ethoxy group and meta to the bromo group. It is activated by the ethoxy group.

Position 4: Is para to the ethoxy group and ortho to the bromo group. It is strongly activated by the ethoxy group.

Position 6: Is meta to the ethoxy group and ortho to the bromo group.

The strongest activating group, the ethoxy group, will primarily direct the substitution. lkouniv.ac.in Therefore, incoming electrophiles are most likely to attack positions 4 and 6. For example, in nitration reactions using nitric acid and sulfuric acid, the nitro group would be expected to add at the positions most activated by the ethoxy group and not sterically hindered. masterorganicchemistry.com Halogenation, such as bromination, would also be expected to occur at these activated positions. sci-hub.se

Table 2: Directing Effects of Substituents on the Ethoxybenzonitrile Core

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OCH₂CH₃ | 2 | Activating (Resonance) minia.edu.eglibretexts.org | Ortho, Para minia.edu.eglibretexts.orgpearson.com |

| -Br | 5 | Deactivating (Inductive), Weakly Activating (Resonance) pressbooks.pub | Ortho, Para minia.edu.egpressbooks.pub |

| -CN | 1 | Deactivating (Inductive & Resonance) minia.edu.eg | Meta minia.edu.egsavemyexams.com |

Derivatization Strategies and Complex Molecule Construction

The reactivity of the nitrile and the aromatic ring allows for the synthesis of various polyfunctionalized derivatives. For instance, a common strategy involves the reduction of the nitrile to the corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde. masterorganicchemistry.comcommonorganicchemistry.com This aldehyde can then undergo a range of condensation reactions. For example, it can react with hydroxylamine (B1172632) to form an oxime.

Further electrophilic substitution reactions on the ring can introduce additional functional groups. The order of these reactions is crucial for achieving the desired substitution pattern. libretexts.org For example, introducing a nitro group via nitration would add another functional handle for further chemistry, such as reduction to an amino group. lkouniv.ac.in

While specific examples of this compound in macrocyclic or supramolecular assembly are not prevalent in the searched literature, its structural motifs are relevant to these fields. The bromo- and ethoxy-substituted aromatic core can serve as a panel in the construction of larger host molecules. The bromine atom is particularly useful as it can participate in halogen bonding, a non-covalent interaction increasingly used in crystal engineering and supramolecular chemistry. Furthermore, the bromo-substituent can be converted to other functional groups, such as boronic acids, via lithium-halogen exchange followed by reaction with a trialkyl borate. These boronic acids are known to undergo self-assembly or trimerization to form macrocyclic structures. rsc.org

A significant application of derivatives of this compound is in the synthesis of Schiff base ligands. Schiff bases, characterized by the imine (-C=N-) functional group, are typically formed by the condensation of a primary amine with an aldehyde or ketone. sjomr.org.inekb.egscispace.com

The key precursor for this application is 5-bromo-2-ethoxybenzaldehyde, which is accessible via the reduction of this compound. masterorganicchemistry.comcommonorganicchemistry.com This aldehyde can then be reacted with a variety of primary amines to form a diverse library of Schiff bases. For instance, condensation with aniline (B41778) derivatives or other substituted amines in a suitable solvent like ethanol, often with acid catalysis, yields the corresponding Schiff base. sjomr.org.inresearchgate.net These reactions are generally high-yielding and proceed under relatively mild conditions, such as refluxing for a few hours. researchgate.netrecentscientific.com

These Schiff bases are excellent chelating agents, capable of coordinating with various metal ions through the imine nitrogen and another donor atom, often the oxygen of a nearby hydroxyl or, in this case, the ethoxy group. ekb.eg The resulting metal complexes have applications in catalysis and materials science. sjomr.org.in For example, Schiff bases derived from the related 5-bromo-2-hydroxybenzaldehyde have been used to form complexes with transition metals like Cu(II), Co(II), and Ni(II). ekb.egresearchgate.netrecentscientific.com

Table 3: Synthesis of a Representative Schiff Base from a this compound Derivative

| Step | Reactant(s) | Reagent(s)/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | DIBAL-H, Toluene, low temp. | 5-Bromo-2-ethoxybenzaldehyde | masterorganicchemistry.comcommonorganicchemistry.com |

| 2 | 5-Bromo-2-ethoxybenzaldehyde, Aniline | Ethanol, reflux | N-(5-bromo-2-ethoxybenzylidene)aniline | sjomr.org.inresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecule. These methods offer a detailed fingerprint of the compound based on how its chemical bonds respond to electromagnetic radiation.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For 5-Bromo-2-ethoxybenzonitrile, key vibrations include the C≡N stretch of the nitrile group, C-O stretches of the ether linkage, and vibrations of the substituted benzene (B151609) ring.

Analysis of closely related compounds, such as 5-Bromo-2-methoxybenzonitrile, provides a strong basis for assigning the vibrational frequencies. orientjchem.orgresearchgate.net The primary difference lies in the vibrations of the ethyl group in the ethoxy substituent compared to a methyl group. The C≡N stretching vibration is typically observed in the 2230-2220 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, generally around 560 cm⁻¹.

Table 1: FT-IR Characteristic Band Assignments for this compound (based on data from analogous compounds) This table is populated with data interpreted from studies on closely related benzonitrile (B105546) derivatives. orientjchem.orgjchps.com

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In this compound, the C≡N and aromatic ring vibrations are typically strong in the Raman spectrum. Studies on similar substituted benzonitriles show that the symmetric ring breathing modes and the nitrile stretch are prominent. orientjchem.orgresearchgate.netresearchgate.net

Table 2: FT-Raman Characteristic Vibrations for this compound (based on data from analogous compounds) This table is populated with data interpreted from studies on closely related benzonitrile derivatives. orientjchem.orgjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and electronic environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The benzene ring has three protons, which will appear as a complex set of multiplets due to spin-spin coupling. The ethoxy group (-O-CH₂-CH₃) will present as a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The electron-donating nature of the ethoxy group and the electron-withdrawing properties of the bromo and cyano groups influence the chemical shifts of the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table presents predicted values based on established principles and data from similar aromatic compounds. rsc.org

The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the substituent effects. The carbon of the nitrile group (C≡N) appears at a relatively low field (~117 ppm), while the carbon attached to the bromine (C-Br) will be shifted to a higher field (~115 ppm). The carbon attached to the ethoxy group (C-O) will be at a low field (~160 ppm) due to the deshielding effect of the oxygen atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on established principles and data from similar aromatic compounds. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M and M+2) separated by two mass units. csic.es

Predicted collision cross-section (CCS) data suggests the expected mass-to-charge ratios for various adducts that may be observed in high-resolution mass spectrometry. uni.lu Fragmentation analysis would likely show the loss of the ethyl group, followed by the loss of carbon monoxide, or the loss of the entire ethoxy group.

Table 5: Predicted Mass Spectrometry Data for this compound This table is populated with predicted data from chemical databases. uni.lu

Compound Index

Table 6: Chemical Compounds Mentioned in this Article

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the chromophores within its structure: the benzene ring, the nitrile group (C≡N), and the substituents (bromine and ethoxy group). The primary electronic transitions expected for this molecule are of the π → π* and n → π* types. cutm.ac.inslideshare.net

The benzene ring and the conjugated nitrile group give rise to intense π → π* transitions. sphinxsai.com These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically observed at shorter wavelengths (higher energies). For benzonitrile itself, these transitions occur at specific wavelengths, and the presence of substituents modifies the absorption maxima (λ_max) and molar absorptivity (ε). sphinxsai.com

The ethoxy group (–O–CH₂CH₃) acts as an auxochrome, a group that, when attached to a chromophore, alters the λ_max and intensity of the absorption. With its lone pairs of electrons on the oxygen atom, the ethoxy group can donate electron density to the aromatic ring through resonance, a +R effect. This donation of electrons can lead to a bathochromic shift (red shift) of the π → π* transition to a longer wavelength, as it decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scribd.com

The bromine atom also influences the spectrum. While it is an electron-withdrawing group inductively, it possesses lone pairs that can participate in resonance, potentially causing a slight red shift.

Less intense n → π* transitions are also possible. These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the ethoxy group or the nitrogen of the nitrile group) to an antibonding π* orbital. cutm.ac.inslideshare.net These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. cutm.ac.in For compounds with a nitrile group, n → π* transitions can be observed. slideshare.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While specific experimental X-ray crystallographic data for this compound is not publicly available, a detailed analysis can be inferred from its close structural analog, 5-bromo-2-hydroxybenzonitrile (B1273605). The substitution of the hydroxyl (–OH) group with an ethoxy (–O–CH₂CH₃) group would significantly alter the intermolecular interactions, particularly hydrogen bonding, thereby influencing the entire crystal packing, unit cell parameters, and conformation.

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of 5-bromo-2-hydroxybenzonitrile has been determined, providing a valuable reference. It crystallizes in the triclinic space group P-1. researchgate.net The unit cell parameters for this analog are detailed in the table below.

Table 1: Crystal Data for the Analog Compound 5-Bromo-2-hydroxybenzonitrile

| Parameter | Value (for 5-bromo-2-hydroxybenzonitrile) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8422 |

| b (Å) | 10.5100 |

| c (Å) | 16.941 |

| α (°) | 90.01 |

| β (°) | 93.33 |

| γ (°) | 90.00 |

| Volume (ų) | 683.0 |

Data sourced from Oh & Tanski (2012). researchgate.net

For this compound, the replacement of the small hydroxyl group with the bulkier ethoxy group would necessitate a different packing arrangement. This would lead to different unit cell dimensions and potentially a different crystal system altogether. The loss of strong hydrogen bonding donors would allow for a denser packing, but the increased size of the ethoxy group would introduce steric constraints.

Hydrogen Bonding Network Analysis

The crystal structure of 5-bromo-2-hydroxybenzonitrile is dominated by a strong intermolecular hydrogen bonding network. The phenolic hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group acts as an acceptor, forming O–H···N interactions. researchgate.net This results in the formation of one-dimensional chains within the crystal lattice, a common feature in substituted hydroxybenzonitriles. researchgate.net

In stark contrast, this compound lacks a hydrogen bond donor, as the hydrogen atoms of the ethoxy group are bonded to carbon and are not sufficiently acidic. Therefore, the strong O–H···N hydrogen bonds observed in its hydroxyl analog are absent. The crystal packing in this compound would instead be governed by weaker intermolecular forces, such as:

Dipole-dipole interactions: Arising from the polar C–Br and C≡N bonds.

Weak C–H···N or C–H···O hydrogen bonds: The aromatic or ethyl hydrogens could potentially act as very weak donors to the nitrile nitrogen or ethoxy oxygen acceptors.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the nitrile nitrogen or ethoxy oxygen of a neighboring molecule. acs.org

The absence of the robust hydrogen-bonding network seen in the hydroxy analog is the single most critical difference influencing the solid-state architecture of this compound.

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound primarily relates to the orientation of the ethoxy group. This involves rotation around two key single bonds: the C(aryl)–O bond and the O–C(ethyl) bond.

Computational studies and experimental data on similar alkoxybenzene derivatives suggest that the lowest energy conformation often has the C(aryl)–O–C(ethyl) plane being coplanar with the benzene ring. researchgate.netacs.org This planarity maximizes conjugation between the oxygen lone pairs and the aromatic π-system. For ethoxybenzene, the most stable conformer is typically the trans form, where the ethyl group is directed away from the ring. researchgate.netbeilstein-journals.org

However, in the solid state, crystal packing forces can influence the molecule to adopt a conformation that may not be the absolute energy minimum in the gas phase. researchgate.net Steric hindrance from the adjacent bromine atom at the ortho position in this compound could potentially force the ethoxy group out of the plane of the benzene ring to minimize repulsive interactions. This would result in a non-planar (gauche) conformation. wikipedia.org Therefore, the precise conformation in the crystalline state would be a delicate balance between the electronic preference for planarity and the steric and packing constraints imposed by the crystal lattice.

Computational Chemistry Investigations of 5 Bromo 2 Ethoxybenzonitrile Analogues

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. orientjchem.org Calculations are frequently performed using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net Basis sets such as 6-311++G(d,p) or cc-pVDZ are employed to describe the atomic orbitals. researchgate.netresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of various ground-state properties.

The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure of the molecule. jchps.com For analogues like 5-Bromo-2-methoxybenzonitrile (5B2MOBN), DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. orientjchem.orgresearchgate.net

The presence of substituents on the benzene (B151609) ring—namely the bromo, methoxy (B1213986) (or ethoxy), and cyano groups—causes distortions from a perfect hexagonal ring structure. orientjchem.org Carbon-carbon bond lengths adjacent to the substitution sites are often elongated compared to others within the ring. orientjchem.org For instance, in 5B2MOBN, the C-C bond lengths are calculated to be around 1.36 Å to 1.40 Å. orientjchem.org The C≡N bond length is computed to be approximately 1.15 Å, which shows a good correlation with experimental values for benzonitrile (B105546). orientjchem.org The C-Br bond length has been calculated at 1.88 Å. orientjchem.org The bond angles also deviate from the ideal 120° of a regular hexagon, reflecting the electronic influence and steric hindrance of the attached groups. orientjchem.org

Table 1: Selected Optimized Geometrical Parameters for 5-Bromo-2-methoxybenzonitrile (Analogue)

| Parameter | Calculated Value (B3LYP) |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.88 |

| C≡N | 1.15 |

| C-O (ring) | 1.36 (approx.) |

| C-C (ring) | 1.36 - 1.40 |

| Bond Angles (°) | |

| C-C-Br | 120.1 (approx.) |

| C-C-C (ring) | 118 - 122 |

| C-O-C | 117.8 (approx.) |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations also confirm that the optimized structure is a true energy minimum. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. jchps.com The 5-Bromo-2-methoxybenzonitrile molecule, consisting of 17 atoms, accordingly has 45 normal modes of vibration. orientjchem.orgjchps.com

To assign the calculated frequencies to specific types of molecular motion (e.g., stretching, bending, rocking), a Potential Energy Distribution (PED) analysis is conducted. nih.govbiointerfaceresearch.com PED expresses the contribution of each internal coordinate to a given normal mode, allowing for unambiguous vibrational assignments. nih.gov For substituted benzonitriles, characteristic frequencies include the C≡N stretching vibration, C-Br stretching, and various modes associated with the benzene ring and the alkoxy group. orientjchem.orgjchps.com

Table 2: Selected Calculated Vibrational Frequencies and Assignments for Benzonitrile Analogues

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | ~2240 | Cyano group stretching |

| ν(C-H) aromatic | 3050 - 3150 | Aromatic C-H stretching |

| ν(C-Br) | ~680 | Carbon-Bromine stretching |

| ν(C-O-C) | ~1250 (asymmetric), ~1030 (symmetric) | Ether linkage stretching |

| Ring Vibrations | 1400 - 1600 | C=C aromatic ring stretching |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jchps.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability, with a larger gap implying higher stability and lower chemical reactivity. irjweb.com

For analogues like 2-Bromo-5-methoxybenzonitrile, the HOMO is typically localized over the benzene ring and the methoxy group, while the LUMO is distributed over the cyano group and the ring. jchps.com This distribution indicates that an electronic transition would involve a charge transfer from the electron-donating methoxy group and the ring to the electron-withdrawing cyano group. jchps.comjchps.com The calculated HOMO-LUMO energy gap for 2-Bromo-5-methoxybenzonitrile is approximately 4.88 eV. jchps.com

Table 3: Frontier Molecular Orbital Energies for 2-Bromo-5-methoxybenzonitrile (Analogue)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.01 |

| E(LUMO) | -2.13 |

| Energy Gap (ΔE) | 4.88 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactive behavior. nih.gov The MEP surface plots electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In substituted benzonitriles, the most negative potential is concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atom of the ethoxy/methoxy group, making these the primary sites for electrophilic interactions. orientjchem.orgnih.gov Positive potential regions are generally found around the hydrogen atoms of the benzene ring and the alkyl part of the alkoxy group. orientjchem.org These maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reagents. nih.gov

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of core electrons, lone pairs, and bonds. ucsb.edu This method is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to molecular stability. acs.org

The analysis involves quantifying the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. acs.org In molecules like 5-Bromo-2-ethoxybenzonitrile analogues, significant delocalization occurs from the lone pairs of the oxygen and bromine atoms to the antibonding π* orbitals of the benzene ring and the cyano group. jchps.com Natural Localized Molecular Orbitals (NLMOs) are closely related and are particularly useful for describing the electronic structure in systems with significant resonance, providing a semi-localized picture of the wavefunction. ucsb.eduuni-rostock.de

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules with significant intramolecular charge transfer, large dipole moments, and high polarizability often exhibit non-linear optical (NLO) properties. nih.gov These materials are of great interest for applications in telecommunications, optical computing, and frequency doubling. orientjchem.org DFT calculations can reliably predict NLO properties by computing the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com

The first hyperpolarizability (β) is a third-rank tensor that measures the second-order NLO response of a molecule. researchgate.net Studies on 5-Bromo-2-methoxybenzonitrile have shown that the presence of both electron-donating (methoxy) and electron-withdrawing (cyano, bromo) groups enhances the hyperpolarizability. orientjchem.org The calculated total hyperpolarizability (β₀) for 5B2MOBN has been found to be significantly higher than that of urea, a standard reference material for NLO studies, indicating its potential as a promising NLO material. orientjchem.orgjchps.com

Table 4: Calculated NLO Properties for 5-Bromo-2-methoxybenzonitrile (Analogue)

| Property | Calculated Value (B3LYP) | Urea (Reference Value) |

|---|---|---|

| Dipole Moment, μ (Debye) | 2.92 | 1.37 |

| Mean Polarizability, α (esu) | 1.75 x 10⁻²³ | - |

| First Hyperpolarizability, β₀ (esu) | 4.14 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Thermodynamic Properties from Computational Methods

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in a chemical system. Computational chemistry provides a powerful toolkit for predicting these properties, offering insights that can be difficult or time-consuming to obtain through experimental methods alone. For this compound and its analogues, computational approaches, particularly those based on Density Functional Theory (DFT), are employed to calculate key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). derpharmachemica.comnumberanalytics.com These calculations are crucial for predicting reaction spontaneity, equilibrium positions, and the relative stability of different molecular conformations or isomers. libretexts.orgsavemyexams.com

The foundation of these calculations lies in statistical mechanics, which connects the microscopic properties of molecules (e.g., energy levels, vibrational frequencies) to macroscopic thermodynamic quantities. numberanalytics.com By first optimizing the molecular geometry to find the lowest energy structure, computational methods can then perform frequency calculations. These calculated vibrational frequencies are the cornerstone for determining the thermodynamic properties of the molecule. derpharmachemica.com

The key thermodynamic properties calculated include:

Enthalpy (H): Represents the total heat content of the system. In computational studies, the enthalpy of formation (ΔHf°) is a critical value, indicating the energy change when a compound is formed from its constituent elements in their standard states. hawaii.edu

Entropy (S): A measure of the disorder or randomness of a system. It is calculated based on the translational, rotational, and vibrational motions of the molecule, all of which can be derived from computational outputs. libretexts.org

Gibbs Free Energy (G): This value combines enthalpy and entropy (G = H - TS) and is the ultimate indicator of a reaction's spontaneity under constant temperature and pressure. savemyexams.com A negative change in Gibbs free energy (ΔG) for a process indicates that it is thermodynamically favorable. libretexts.org The Gibbs free energy of formation (ΔGf°) is also a key calculated parameter. nih.gov

The following table presents hypothetical, yet representative, data for this compound and two of its analogues, calculated at a standard temperature of 298.15 K. This data is illustrative of the outputs obtained from DFT calculations and is based on findings for similar benzonitrile derivatives reported in the literature. derpharmachemica.comorientjchem.orgnih.gov

Table 1: Illustrative Thermodynamic Properties of this compound and Analogues Calculated via DFT Methods.

The stability of different isomers can also be effectively compared using these methods. For example, a computational analysis of various carbazole (B46965) benzonitrile derivatives showed that different conformations possess distinct ground state energies, which directly impacts their relative stabilities. unibo.it Similarly, for analogues of this compound, computational methods can predict the thermodynamic favorability of one positional isomer over another. This is critical in synthetic chemistry for predicting major and minor products of a reaction.

Advanced Applications and Research Utility of 5 Bromo 2 Ethoxybenzonitrile

Role as a Precursor in Fine Chemical Synthesis

5-Bromo-2-ethoxybenzonitrile is a highly functionalized aromatic compound that serves as an important precursor in the synthesis of more complex molecules. The presence of the bromine atom at the 5-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacsgcipr.orgwikipedia.org

Key reactions where this compound can be utilized include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. yonedalabs.comwikipedia.org This method is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and other functional materials.

Sonogashira Coupling: In this reaction, this compound can be coupled with a terminal alkyne. wikipedia.orgorganic-chemistry.org This palladium-copper co-catalyzed reaction is instrumental in creating arylalkynes, which are precursors for many complex organic structures, including conjugated polymers and natural products. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.org This is a powerful method for synthesizing substituted anilines and other arylamine derivatives, which are prevalent in medicinal chemistry. wikipedia.orgbeilstein-journals.org

The reactivity of the aryl bromide in these coupling reactions generally follows the order I > Br > Cl, making the bromo-substituent on this compound highly suitable for these transformations under relatively mild conditions. wikipedia.org

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | C-C | Pd catalyst, Base | Aryl-substituted 2-ethoxybenzonitrile (B1582733) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted 2-ethoxybenzonitrile |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Ligand, Base | Amino-substituted 2-ethoxybenzonitrile |

Intermediate in the Development of Pharmaceutical Scaffolds

Substituted benzonitriles are recognized as important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.com The structural framework of this compound is analogous to intermediates used in the development of drugs for various conditions. For instance, related compounds like 5-bromo-2,3-dimethoxybenzonitrile (B65596) are utilized in the synthesis of agents targeting neurological disorders. chemimpex.com Similarly, 5-bromo-2-hydroxybenzonitrile (B1273605) has been employed as a synthetic reagent for creating biologically active compounds with potential as antiretroviral drugs, cancer therapies, and osteoporosis treatments. nih.gov

The chemical functionalities of this compound allow it to be a versatile starting point for building diverse heterocyclic systems, which are a cornerstone of modern drug discovery. ijnrd.orgnih.govfrontiersin.org The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation opening up new avenues for molecular complexity. The bromine atom provides a handle for introducing a wide array of substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Research has shown that derivatives such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides possess notable analgesic and antiproliferative activities. nih.gov This highlights the potential of using bromo-substituted benzoyl compounds, derivable from this compound, as a basis for novel therapeutic agents.

Potential in Materials Science: Liquid Crystal Dopants and Optoelectronic Applications

The rigid, rod-like core of the benzonitrile (B105546) moiety is a common feature in the design of liquid crystals. colorado.eduajchem-a.com Liquid crystals are materials that exhibit phases between conventional liquids and solid crystals, and their properties can be tuned by altering their molecular structure. colorado.edu The introduction of polar groups, such as the nitrile (C≡N) and ethoxy (O-CH₂CH₃) groups found in this compound, can significantly influence the dielectric anisotropy and mesomorphic behavior of these materials. informahealthcare.com While this specific compound may not be a liquid crystal itself, it can serve as a precursor or a dopant to modify the properties of a liquid crystal host.

In the field of optoelectronics, π-conjugated systems based on benzonitrile derivatives are of interest for their charge transport properties. researchgate.net Small organic molecules with tailored electronic structures are crucial for developing flexible optoelectronic devices. researchgate.net The electronic properties of benzonitrile derivatives can be tuned by substitution on the benzene (B151609) ring. pku.edu.cn Computational studies on related molecules, such as coumarin (B35378) derivatives, have shown that substitutions can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical parameters for optoelectronic applications. researchgate.netbohrium.com The presence of the electron-withdrawing nitrile group and the electron-donating ethoxy group, along with the polarizable bromine atom, suggests that derivatives of this compound could be investigated for their potential in this area.

Table 2: Functional Groups of this compound and Their Potential Influence in Materials Science

| Functional Group | Type | Potential Influence |

|---|---|---|

| Cyano (-C≡N) | Polar, Electron-withdrawing | Contributes to high dielectric anisotropy in liquid crystals; influences charge transport in optoelectronic materials. |

| Ethoxy (-OCH₂CH₃) | Electron-donating | Affects molecular packing and transition temperatures in liquid crystals; modulates electronic properties. |

| Bromo (-Br) | Polarizable, Reactive site | Allows for further functionalization to tune material properties; can influence intermolecular interactions. |

| Phenyl Ring | Rigid Core | Provides the basic calamitic (rod-like) shape essential for liquid crystal phases. |

Biological Activity Investigations and Pharmacological Relevance of Analogs

Anticancer Activity Studies in Cellular Models

Analogs structurally related to the brominated phenyl core have demonstrated significant cytotoxic effects against various human cancer cell lines. Research into these compounds has revealed potential mechanisms of action, including the induction of cell cycle arrest and oxidative stress. mdpi.com

One area of investigation involves brominated plastoquinone (B1678516) analogs. A specific analog, designated BrPQ5, was evaluated for its antiproliferative effects across a panel of cancer cell lines. mdpi.com The results showed marked activity against breast cancer cells, with IC50 values of 33.57 µM in MCF-7 cells and 33.65 µM in MDA-MB-231 cells. mdpi.com Further studies in the MCF-7 cell line indicated that the cytotoxic effects of BrPQ5 were mediated through cell cycle arrest and the induction of oxidative stress. mdpi.com Other brominated plastoquinone analogs also showed significant growth inhibition against various cancer cell lines, including leukemia (K-562, CCRF-CEM), colon cancer (HOP-92), and breast cancer (T-47D). mdpi.com

Derivatives of benzopyrone, which share a bicyclic aromatic structure, have also been assessed for their anticancer potential. nih.govnih.gov In one study, benzopyranone derivatives featuring different amino side chains were tested against human lung carcinoma (A549) and normal lung (LL47) cell lines. nih.gov The results indicated that these compounds exhibited anticancer activity, with one derivative showing high selectivity. nih.gov Cell cycle analysis revealed that these compounds could arrest A549 cells in different phases depending on the concentration. nih.gov

Furthermore, hybrid compounds incorporating a coumarin-selenophene structure with bromine substitutions have been evaluated. A hybrid compound with bromine atoms at the 6 and 8 positions of the coumarin (B35378) ring showed an IC50 value of 44.0 µM in the DU145 prostate cancer cell line. tubitak.gov.tr Another related compound, 3-acetyl coumarin-selenophene, was found to be the most active in this cell line, with an IC50 of 20.0 µM. tubitak.gov.tr The anticancer potential of 1,2,4-triazole (B32235) derivatives has also been noted, suggesting a broad interest in heterocyclic compounds for cancer research. tubitak.gov.tr

| Compound/Analog Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Brominated Plastoquinone (BrPQ5) | MCF-7 (Breast) | IC50 | 33.57 | mdpi.com |

| Brominated Plastoquinone (BrPQ5) | MDA-MB-231 (Breast) | IC50 | 33.65 | mdpi.com |

| 3-Acetyl Coumarin-Selenophene | DU145 (Prostate) | IC50 | 20.0 | tubitak.gov.tr |

| 6-Bromo Coumarin-Selenophene | DU145 (Prostate) | IC50 | 36.0 | tubitak.gov.tr |

| 6,8-Dibromo Coumarin-Selenophene | DU145 (Prostate) | IC50 | 44.0 | tubitak.gov.tr |

Antimicrobial Activity Evaluations against Bacterial and Fungal Strains

Derivatives containing brominated phenyl rings have been a subject of interest for their antimicrobial properties against a spectrum of bacterial and fungal pathogens. mdpi.comnih.gov The inclusion of bromine is thought to enhance lipophilicity and modulate reactivity, potentially improving antimicrobial efficacy compared to non-brominated counterparts. mdpi.com

Studies on synthetic benzyl (B1604629) bromide derivatives have shown them to possess strong antibacterial and antifungal properties. nih.gov For instance, certain benzyl bromide compounds displayed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis (inhibition zones of 8–9 mm) and high activity against Streptococcus pyogenes (15 mm inhibition zone). nih.gov These same derivatives were also highly effective against the fungal strains Candida albicans and Candida krusei, with inhibition zones ranging from 9 to 35 mm. nih.gov

Flavonoid derivatives incorporating bromine have also been investigated. nih.gov Research on 5′-bromo-2′-hydroxy-3′-nitrochalcone and 6-bromo-8-nitroflavone showed that these compounds inhibited the growth of pathogenic bacteria like E. faecalis, S. aureus, E. coli, and the yeast C. albicans. nih.gov Generally, flavones demonstrated superior inhibitory effects when compared to related chalcones and flavanones. nih.gov

Other studies have focused on N-acylhydrazone derivatives with a 5-bromo substituted phenyl group. One such compound exhibited antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 62.50 µg/mL. researchgate.net When combined with streptomycin, these derivatives showed moderate to strong inhibitory activity against all tested bacterial strains. researchgate.net The antimicrobial activity of benzopyrone-based derivatives has also been explored, with some compounds showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.com

| Compound/Analog Class | Microbial Strain | Activity Metric | Result | Reference |

| Benzyl Bromide Derivative (1b) | S. pyogenes | Inhibition Zone | 15 mm | nih.gov |

| Benzyl Bromide Derivatives (1a-c) | C. albicans, C. krusei | Inhibition Zone | 9 - 35 mm | nih.gov |

| 5-Bromo Substituted N-Acylhydrazone | B. subtilis, P. aeruginosa | MIC / MBC | 62.50 µg/mL | researchgate.net |

| 6-Bromo-8-nitroflavone | Pathogenic Bacteria & Yeast | Growth Inhibition | Potent Inhibitor | nih.gov |

Enzyme Inhibition Potential (e.g., CYP1A2 Inhibition Studies)

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme in the metabolism of numerous drugs and xenobiotics. scbt.comnih.gov Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and clearance of medications. scbt.compatsnap.com Consequently, the study of CYP1A2 inhibitors is a vital area of pharmacology. scbt.com Analogs of substituted benzonitriles are among the classes of compounds investigated for their interaction with CYP enzymes.

CYP1A2 inhibitors function by binding to the enzyme, thereby reducing or preventing it from metabolizing its substrates. patsnap.com This inhibition can be competitive, where the inhibitor binds to the active site, or noncompetitive, involving binding to an allosteric site. patsnap.com Many known CYP1A2 inhibitors are planar, hydrophobic, aromatic compounds. mdpi.com

While direct studies on 5-Bromo-2-ethoxybenzonitrile are not detailed in the provided context, the inhibitory potential of related flavonoids and other natural compounds has been explored. Pinocembrin, a bioflavonoid, was identified as a potent and competitive inhibitor of CYP1A2, with an IC50 value of 0.52 µM and an inhibition constant (Ki) of 0.27 µM in human liver microsomes. nih.gov The positive control, fluvoxamine, exhibited an IC50 of 0.4 µM. nih.gov Such findings highlight that the flavonoid scaffold can be a potent inhibitor of CYP1A2. nih.govmdpi.com The search for novel CYP1A2 inhibitors has led to the screening of various herbal compounds, identifying several flavonoids as having significant inhibitory activity. mdpi.com

| Compound | Inhibition Type | Metric | Value (µM) | Reference |

| Pinocembrin | Competitive | IC50 | 0.52 | nih.gov |

| Pinocembrin | Competitive | Ki | 0.27 | nih.gov |

| Fluvoxamine (Control) | - | IC50 | 0.4 | nih.gov |

Anti-inflammatory Properties of Related Boron-Containing Analogs